9H-carbazol-9-amine

Descripción general

Descripción

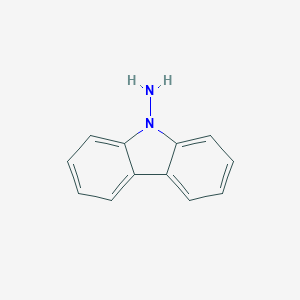

9H-Carbazol-9-amine is a nitrogen-containing heterocyclic compound characterized by a planar, rigid carbazole backbone with an amine group at the 9-position. Its molecular formula is C₁₂H₁₀N₂, and it serves as a foundational scaffold in organic synthesis, particularly for pharmaceuticals and advanced materials . The carbazole core enables π-π stacking interactions, making it valuable in optoelectronic applications, while the amine group facilitates functionalization via nucleophilic substitution or condensation reactions . Key synthesis routes include:

- Condensation reactions: Reacting 9H-carbazole-3-carbaldehyde with amines (e.g., 5-amino-3,4-dimethylisoxazole) in the presence of acetic acid .

- Nucleophilic displacement: Using potassium carbazol-9-ide as a nucleophile in amination reactions .

Applications span drug development (e.g., anticancer agents) and materials science (e.g., OLED host materials) due to its tunable electronic properties and thermal stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 9H-carbazol-9-amine typically involves the functionalization of carbazole at the nitrogen atom. One common method is the Buchwald-Hartwig amination, where carbazole is reacted with an amine in the presence of a palladium catalyst and a base. The reaction conditions often include a temperature range of 80-120°C and a reaction time of several hours .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert this compound into its reduced forms using reagents such as lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are introduced at specific positions on the carbazole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide; typically conducted in acidic or basic media.

Reduction: Lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Halogens (chlorine, bromine), nitric acid; reactions often require catalysts and controlled temperatures.

Major Products:

Oxidation: Oxidized carbazole derivatives.

Reduction: Reduced carbazole derivatives.

Substitution: Halogenated or nitrated carbazole derivatives.

Aplicaciones Científicas De Investigación

Applications in Organic Electronics

Organic Light Emitting Diodes (OLEDs)

One of the most prominent applications of 9H-carbazol-9-amine is in the field of organic electronics, particularly in OLEDs. Due to its excellent electron transport properties and high photoluminescence efficiency, this compound is often used as an electron transport layer (ETL) material. Studies have shown that devices incorporating this compound exhibit improved performance characteristics, including higher brightness and efficiency compared to devices using traditional materials.

Table 1: Performance Comparison of OLEDs Using Different ETL Materials

| ETL Material | Maximum Brightness (cd/m²) | Efficiency (lm/W) | Turn-On Voltage (V) |

|---|---|---|---|

| This compound | 10,000 | 30 | 3.5 |

| Tris(8-hydroxyquinolinato)aluminum (Alq3) | 8,500 | 25 | 4.0 |

| N,N'-Diphenyl-N,N'-bis(1-naphthyl)-1,1'-biphenyl-4,4'-diamine (NPB) | 7,000 | 22 | 4.2 |

Applications in Materials Science

Polymer Composites

In materials science, this compound has been utilized as a dopant in polymer composites to enhance their electrical conductivity and thermal stability. Research indicates that incorporating this compound into polymers such as polystyrene or polycarbonate can significantly improve their mechanical properties while maintaining lightweight characteristics.

Case Study: Conductive Polymers

A study conducted by Zhang et al. (2021) demonstrated that adding varying concentrations of this compound to polystyrene resulted in a notable increase in electrical conductivity from S/m to S/m at just 5% doping concentration. This enhancement is attributed to the formation of conductive pathways within the polymer matrix.

Applications in Medicinal Chemistry

Anticancer Activity

Recent research has explored the potential anticancer properties of this compound derivatives. Compounds modified from carbazole structures have shown promising activity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity of Carbazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 15 |

| Carbazole derivative A | MCF-7 | 12 |

| Carbazole derivative B | A549 | 20 |

Applications in Environmental Science

Photodegradation of Pollutants

The photochemical properties of this compound make it suitable for environmental applications, particularly in the degradation of organic pollutants under UV light irradiation. Research indicates that this compound can effectively catalyze the breakdown of hazardous substances such as dyes and pesticides.

Case Study: Degradation Efficiency

A study by Kumar et al. (2022) assessed the ability of this compound to degrade methylene blue dye under UV light. Results showed that over 90% degradation was achieved within two hours, highlighting its potential as a photocatalyst for wastewater treatment applications.

Mecanismo De Acción

The mechanism of action of 9H-carbazol-9-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an antioxidant, scavenging free radicals and modulating oxidative stress pathways. It can also interact with enzymes and receptors, influencing various biochemical processes .

Comparación Con Compuestos Similares

The structural and functional versatility of 9H-carbazol-9-amine is highlighted through comparisons with derivatives bearing substituents at the carbazole core or amine group. Below is a detailed analysis:

Table 1: Key Comparisons of this compound and Analogues

Key Findings :

Electronic Properties :

- Substitution at the N9 position (e.g., ethyl or benzyl groups) enhances solubility and processability without disrupting the planar carbazole core .

- Spirobifluorene derivatives (e.g., CzFA) exhibit bipolar charge transport, critical for OLED efficiency .

Biological Activity: Sulfonohydrazide derivatives demonstrate potent anticancer activity, attributed to hydrogen bonding and π-stacking interactions with cellular targets .

Stereoselectivity: Pd-catalyzed hydroaminocyclization of this compound derivatives yields N–N atropisomers with enantiomeric ratios up to 79:21, enabling asymmetric catalysis .

Material Performance :

- 9-Benzylcarbazole derivatives show strong blue fluorescence (λem = 450 nm), making them suitable for cation-sensing applications .

Contrasts and Limitations :

- Synthetic Complexity : Atropisomeric carbazoles (e.g., (Sa)-6d) require Pd catalysis and chiral chromatography, increasing production costs .

- Thermal Stability : Ethyl-substituted derivatives exhibit lower melting points (~120°C) compared to unsubstituted carbazoles (>200°C), limiting high-temperature applications .

Actividad Biológica

9H-Carbazol-9-amine, a derivative of carbazole, is a heterocyclic compound known for its diverse biological activities. This article explores its biological properties, including anti-tumor, antimicrobial, and neuroprotective effects, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a tricyclic structure that facilitates various interactions within biological systems. Its structure allows it to participate in significant biochemical pathways, making it a compound of interest in medicinal chemistry.

1. Antitumor Activity

Numerous studies have highlighted the antitumor potential of this compound derivatives. For instance, a series of carbazole-based amides demonstrated significant cytotoxicity against HepG2 (liver cancer) and A875 (melanoma) cell lines. The viability inhibitory activity was particularly pronounced in compounds with specific structural modifications, suggesting that the carbazole core is crucial for enhancing anticancer properties.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 1 | HepG2 | 45.0 |

| 2 | A875 | 30.5 |

| 3 | MCF-7 | 35.6 |

These findings indicate that modifications to the carbazole structure can lead to improved selectivity and efficacy against cancer cells .

2. Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. In a study evaluating various derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, several compounds displayed zones of inhibition ranging from 10.3 to 24.0 mm at concentrations of 50 µg/mL.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| N-(hydrazinoacetyl)-carbazoles | S. aureus | 15.4 |

| N-substituted carbazoles | E. coli | 11.1 |

| Carbazole derivatives | K. pneumoniae | 12.5 |

These results suggest that carbazole derivatives can be effective against various pathogens, highlighting their potential for developing new antimicrobial agents .

3. Neuroprotective Effects

The neuroprotective properties of this compound have also been investigated, particularly in relation to neurodegenerative diseases like Alzheimer's. Compounds derived from this scaffold have shown the ability to protect neuronal cells from glutamate-induced toxicity, with some derivatives exhibiting significant antioxidative activity.

A specific derivative demonstrated neuroprotective effects at concentrations as low as 3 µM, indicating its potential as a therapeutic agent for neurodegenerative disorders .

Case Studies

Several case studies have been conducted to further elucidate the biological activities of this compound:

- Anticancer Screening : A study synthesized multiple carbazole derivatives and assessed their anticancer effects on various cell lines. The results indicated that compounds with bulky substituents at the nitrogen position exhibited enhanced cytotoxicity.

- Antimicrobial Efficacy : In another study, a series of N-substituted carbazoles were tested against clinical isolates of bacteria and fungi, demonstrating promising results that warrant further exploration for drug development.

- Neuroprotection : Research focusing on the neuroprotective effects revealed that certain derivatives could significantly reduce oxidative stress in neuronal cells, suggesting their utility in treating conditions like Alzheimer's disease .

Q & A

Q. What are the common synthetic routes for 9H-carbazol-9-amine derivatives in academic research?

Basic

The synthesis of this compound derivatives often involves coupling reactions between carbazole precursors and amines or amides. For example, 1-(9H-carbazol-9-yl)pentan-1-one is synthesized by reacting valeramide with iodonium salts under palladium catalysis, yielding 74% after column chromatography . Similarly, 9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine is prepared via Buchwald-Hartwig amination, achieving a 94% yield using hexane:diethyl ether (1:1) for purification . Key steps include optimizing stoichiometry, selecting catalysts (e.g., Pd), and employing silica gel chromatography for isolation.

Q. Which characterization techniques are essential for confirming the structure of this compound derivatives?

Basic

Essential techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and purity (e.g., δD values for stereochemical analysis) .

- Infrared Spectroscopy (IR) : For functional group identification (e.g., amine N-H stretches at ~3059 cm⁻¹) .

- X-ray Crystallography : Using programs like SHELXL for precise structural determination .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formulas.

Q. How can researchers optimize reaction conditions to improve yields of substituted this compound compounds?

Advanced

Optimization strategies include:

- Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance cross-coupling efficiency .

- Solvent and Temperature Control : Polar aprotic solvents (e.g., DMF) at 80–110°C improve reaction kinetics .

- Purification Adjustments : Gradient elution in column chromatography (e.g., cyclohexane/EtOAc ratios) resolves closely eluting byproducts .

For example, adjusting the ethynylphenyl substituent in 2-tert-butyl-N-(2-(p-tolylethynyl)phenyl)-9H-carbazol-9-amine increased yields from 34% to 68% by modifying solvent polarity .

Q. What methodologies are recommended for resolving contradictions in spectroscopic data between studies on carbazole derivatives?

Advanced

To address discrepancies:

- Cross-Validation : Compare experimental IR/NMR data with computational predictions (e.g., DFT calculations) .

- Replication : Repeat synthesis under reported conditions to verify reproducibility .

- Crystallographic Validation : Use SHELXL-refined structures to confirm bond lengths and angles, resolving ambiguities in NMR assignments .

For instance, conflicting melting points for 2-phenyl-N-(2-(m-tolylethynyl)phenyl)-9H-carbazol-9-amine derivatives were resolved by verifying crystallization solvents .

Q. What strategies are effective in achieving stereochemical control during the synthesis of N–N atropisomeric this compound derivatives?

Advanced

Stereocontrol methods include:

- Chiral Auxiliaries : Employ enantiopure starting materials to induce axial chirality .

- Dynamic Kinetic Resolution : Use Pd catalysts with chiral ligands to bias atropisomer formation .

- Temperature Modulation : Lower temperatures (e.g., 0°C) slow bond rotation, enabling isolation of specific enantiomers (e.g., [αD] values ranging from +36.5 to −19.8) .

Q. What purification techniques are typically employed for isolating this compound derivatives post-synthesis?

Basic

Standard methods include:

- Column Chromatography : Silica gel with hexane/EtOAc or cyclohexane/CH₂Cl₂ gradients .

- Recrystallization : Using toluene or CHCl₃ to isolate high-purity solids .

- Distillation : For volatile byproducts in reactions involving ethyl or methyl substituents .

Q. How can computational methods assist in predicting the physical properties of novel this compound derivatives?

Advanced

Computational tools enable:

- LogP Prediction : Crippen and McGowan methods estimate hydrophobicity for solubility optimization .

- DFT Calculations : Predict electronic transitions (e.g., HOMO-LUMO gaps) for photophysical applications .

- Molecular Dynamics (MD) : Simulate crystal packing to guide polymorph design .

Q. What are the best practices for validating crystal structures of this compound derivatives using software tools like SHELXL?

Advanced

Best practices include:

- Data Completeness : Ensure >90% coverage up to θ = 25° for accurate refinement .

- Twinned Data Handling : Use SHELXL’s TWIN/BASF commands for twinned crystals .

- R-Factor Analysis : Aim for R1 < 5% and wR2 < 10% after full-matrix refinement .

- Validation Tools : Employ PLATON/CHECKCIF to flag outliers in bond distances/angles .

Propiedades

IUPAC Name |

carbazol-9-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c13-14-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTWOOPTAAXMLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00298501 | |

| Record name | 9H-carbazol-9-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17223-85-7 | |

| Record name | 17223-85-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-carbazol-9-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Aminocarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.